molecular formula C18H13ClN2O3S B1669891 DCH36_06

DCH36_06

Cat. No.: B1669891
M. Wt: 372.8 g/mol
InChI Key: AYNCXNUUERDREH-FMDPHQNASA-N
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Description

DCH36_06 is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP (CREB-binding protein). These enzymes play a crucial role in the regulation of gene expression by acetylating histones, which leads to chromatin remodeling and transcriptional activation. This compound has shown significant potential in inhibiting the growth of leukemic cells by targeting these enzymes .

Mechanism of Action

Target of Action

The primary targets of DCH36_06, also known as 1-(3-Chloro-4-methylphenyl)-5-(3-(furan-2-yl)allylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, are p300 and CBP . These are histone acetyltransferases (HATs), which are crucial for chromatin restructuring and transcriptional regulation in eukaryotic cells .

Mode of Action

This compound acts as a potent and selective inhibitor of p300 and CBP . It mediates the inhibition of p300/CBP, leading to hypoacetylation on H3K18 in leukemic cells . This suppression of p300/CBP activity retards cell proliferation in several leukemic cell lines .

Biochemical Pathways

The inhibition of p300/CBP by this compound affects various biochemical pathways. It significantly decreases global H3K18ac levels in a dose-dependent manner in leukemic cells . This compound also alters downstream gene expression and apoptotic pathways-related genes, such as MYC, HIF1A, UHRF1, RRM2B, SESN2, CCNA2, CCNB1, GADD45B, DEPDC1, and BAX .

Pharmacokinetics

It’s known that this compound is a small molecule drug , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

The molecular and cellular effects of this compound’s action include the arrest of the cell cycle at the G1 phase and the induction of apoptosis in a caspase-dependent pathway in leukemia cells . Specifically, this compound dose-dependently activates the cleavage of pro-caspase 3, pro-caspase 9, and PARP1 .

Action Environment

It’s known that this compound has strong antitumor efficacy in vivo, as it inhibits the leukemic xenograft growth in mice . This suggests that it remains effective in the complex environment of a living organism.

Biochemical Analysis

Biochemical Properties

DCH36_06 plays a significant role in biochemical reactions, particularly as an inhibitor of p300/CBP. It interacts with these enzymes, leading to hypoacetylation on H3K18 in leukemic cells . The IC50s of this compound for p300 and CBP are 0.6 μM and 3.2 μM, respectively .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by retarding cell proliferation in several leukemic cell lines . This compound also impacts cell signaling pathways and gene expression, leading to alterations in downstream gene expression and apoptotic pathways-related genes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with p300/CBP, leading to enzyme inhibition. This results in changes in gene expression, specifically hypoacetylation on H3K18 in leukemic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DCH36_06 involves multiple steps, starting with the preparation of the core structure, which is a thiobarbituric acid derivative. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route described above. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing large-scale purification techniques. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

DCH36_06 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiobarbituric acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of DCH36_06

This compound is unique due to its high selectivity and potency against p300 and CBP. It has shown significant anti-tumor activity in leukemic cell lines and in vivo models, making it a promising candidate for further development as an anti-cancer therapy. Its ability to induce cell cycle arrest and apoptosis through the inhibition of histone acetylation sets it apart from other similar compounds .

Properties

IUPAC Name

(5E)-1-(3-chloro-4-methylphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNCXNUUERDREH-FMDPHQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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